[(1-isobutyl-1H-pyrazol-5-yl)methyl]propylamine

Catalog No.
S12702726
CAS No.
M.F
C11H22ClN3
M. Wt
231.76 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1-isobutyl-1H-pyrazol-5-yl)methyl]propylamine

Product Name

[(1-isobutyl-1H-pyrazol-5-yl)methyl]propylamine

IUPAC Name

N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]propan-1-amine;hydrochloride

Molecular Formula

C11H22ClN3

Molecular Weight

231.76 g/mol

InChI

InChI=1S/C11H21N3.ClH/c1-4-6-12-8-11-5-7-13-14(11)9-10(2)3;/h5,7,10,12H,4,6,8-9H2,1-3H3;1H

InChI Key

ROAHYUMVMALJFG-UHFFFAOYSA-N

Canonical SMILES

CCCNCC1=CC=NN1CC(C)C.Cl

[(1-isobutyl-1H-pyrazol-5-yl)methyl]propylamine is an organic compound belonging to the pyrazole class, characterized by its molecular formula C11H22ClN3C_{11}H_{22}ClN_3 and a molecular weight of approximately 231.77 g/mol. This compound features a pyrazole ring substituted with an isobutyl group and a propylamine chain, which enhances its chemical reactivity and potential biological activities. The presence of these functional groups allows for various interactions in biological systems, making it a subject of interest in medicinal chemistry and organic synthesis .

The chemical reactivity of [(1-isobutyl-1H-pyrazol-5-yl)methyl]propylamine can be attributed to the functional groups present in its structure. It can undergo several types of reactions, including:

  • Nucleophilic substitutions: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation reactions: The compound can participate in condensation reactions with aldehydes or ketones, forming imines or related structures.
  • Cyclization reactions: Under certain conditions, the compound may undergo cyclization to form more complex ring structures, which could enhance its biological activity.

These reactions are crucial for its utility in synthetic organic chemistry and the development of pharmaceutical agents.

[(1-isobutyl-1H-pyrazol-5-yl)methyl]propylamine exhibits notable biological activities that are currently under investigation. Preliminary studies suggest potential therapeutic properties, including:

  • Antimicrobial activity: The compound has shown promise in inhibiting the growth of various microbial strains.
  • Anticancer properties: Research indicates that it may possess cytotoxic effects against certain cancer cell lines, particularly those related to prostate cancer.
  • Neuroprotective effects: There is emerging evidence that this compound may have protective effects on neuronal cells, suggesting potential applications in neurodegenerative diseases .

The synthesis of [(1-isobutyl-1H-pyrazol-5-yl)methyl]propylamine typically involves several steps:

  • Preparation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution with isobutyl and propylamine groups: The introduction of the isobutyl group can be done via alkylation reactions, while the propylamine chain can be added through nucleophilic substitution.
  • Purification and characterization: The final product is purified using techniques such as recrystallization or chromatography, followed by characterization using NMR spectroscopy or mass spectrometry to confirm its structure and purity .

[(1-isobutyl-1H-pyrazol-5-yl)methyl]propylamine has several applications across different fields:

  • Pharmaceutical development: Its potential therapeutic properties make it a candidate for drug development targeting various diseases.
  • Chemical research: It serves as a useful building block in organic synthesis for creating more complex molecules.
  • Biological studies: Researchers are investigating its interactions with biological targets to better understand its mechanism of action and therapeutic potential .

Research on interaction studies focuses on how [(1-isobutyl-1H-pyrazol-5-yl)methyl]propylamine interacts with various biological targets. These interactions are critical for understanding its mechanism of action and potential therapeutic uses. Key areas of study include:

  • Receptor binding studies: Investigating how the compound binds to specific receptors involved in disease pathways.
  • Enzyme inhibition assays: Assessing its ability to inhibit enzymes that play critical roles in metabolic pathways or disease processes.
  • Cellular assays: Evaluating its effects on cell viability, proliferation, and apoptosis in different cell lines .

Several compounds share structural similarities with [(1-isobutyl-1H-pyrazol-5-yl)methyl]propylamine. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
1-Ethyl-1H-pyrazol-5-amineContains an ethyl group instead of isobutylDifferent reactivity profile due to ethyl substitution
1-Methyl-5-amino-pyrazoleFeatures a methyl group instead of isobutylAlters chemical properties and potential applications
2-Chloro-4-(1H-pyrazol-5-yl)benzonitrileA chlorinated derivative with a benzonitrile moietyExhibits unique pharmacological properties

The uniqueness of [(1-isobutyl-1H-pyrazol-5-yl)methyl]propylamine lies in its specific substitution pattern and the resulting distinct chemical and biological properties compared to these analogs. This specificity enhances its potential utility in medicinal chemistry and related fields .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

231.1502254 g/mol

Monoisotopic Mass

231.1502254 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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